3-(2-Oxo-1,2-diphenylethoxy)propanoic acid
Overview
Description
“3-(2-Oxo-1,2-diphenylethoxy)propanoic acid” is a chemical compound with the molecular formula C17H16O4 . It has a molecular weight of 284.31 . The compound is also known by its synonyms, including "Propanoic acid, 3-(2-oxo-1,2-diphenylethoxy)-" .
Physical And Chemical Properties Analysis
The boiling point of “3-(2-Oxo-1,2-diphenylethoxy)propanoic acid” is predicted to be 473.1°C . The compound has a density of 1.220 g/cm3 . Its pKa value is predicted to be 4.19 .Scientific Research Applications
Application 1: Formation of Cage and Spirane Pentaalkoxyphosphoranes
- Summary of Application : This compound is used in the formation of cage phosphorane and spirophosphorane. The reaction occurs in two simultaneous directions, leading to the formation of these two compounds .
- Methods of Application : The reaction of hexafluoroacetone with 5,5-dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphosphorinane occurs in two simultaneous directions .
- Results : The structure of the obtained compounds was determined by the NMR and mass spectrometry methods .
Application 2: Synthesis of Biological Active Compounds
- Summary of Application : Some of the synthesized compounds exhibited discrete antimicrobial activity, and 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
- Methods of Application : The compounds were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method .
- Results : The compounds exhibited various biological activities such as anti-inflammatory, antipyretic, antiviral, anti-microbial, antifungal, and anticancer properties .
Application 3: Synthesis of 3,3-Diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic Acid Esters
- Summary of Application : This compound is used in the synthesis of 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters .
- Methods of Application : A novel zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides has been developed .
- Results : This protocol furnished the hybrid compounds in good to excellent yields. The reaction is rapid and has a broad substrate scope .
Application 4: Formation of Cyclic Phosphates
- Summary of Application : This compound is used in the formation of cyclic phosphates .
- Methods of Application : The reaction of hexafluoroacetone with 5,5-dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphosphorinane occurs in two simultaneous directions .
- Results : The mild hydrolysis of the compounds obtained leads to the formation of cyclic phosphates .
properties
IUPAC Name |
3-(2-oxo-1,2-diphenylethoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15(19)11-12-21-17(14-9-5-2-6-10-14)16(20)13-7-3-1-4-8-13/h1-10,17H,11-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPKRJMUMJUFOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594684 | |
Record name | 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-1,2-diphenylethoxy)propanoic acid | |
CAS RN |
879896-64-7 | |
Record name | 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879896-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Oxo-1,2-diphenylethoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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